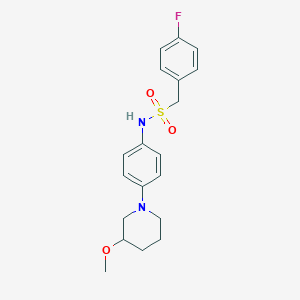

1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

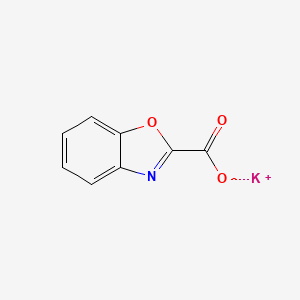

1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. Since then, it has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Organic Chemistry

A significant portion of research involving 1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide focuses on its synthesis and application in organic chemistry. One approach highlights the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, showcasing the versatility of such compounds in the preparation of fluoromethylated organic molecules through a C–S bond-forming strategy. This method is highlighted for its high efficiency and selectivity, indicating its potential in the synthesis of related chemical structures (Prakash et al., 2010).

Fluorine Chemistry and Material Science

Another area of application is in fluorine chemistry and material science, where the synthesis and crystal structure of fluorinated compounds are of interest. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone offers insights into the production of organic fluoro-containing polymers. This process, involving methanesulfonic acid as a catalyst, opens up possibilities for creating new fluoro-containing materials due to the reactive nature of the alcoholic and phenolic hydroxyl groups (Li et al., 2015).

Catalysis and Enantioselectivity

Research also delves into the realm of catalysis, particularly focusing on enantioselective processes. The catalytic asymmetric addition to cyclic N-acyl-iminium ions, enabling the incorporation of sulfone and fluorine into biorelevant molecules, represents a breakthrough. This method, facilitated by chiral phosphoric acid, allows for the expeditious creation of compounds with contiguous quaternary stereocenters, showcasing the utility of fluoro(phenylsulfonyl)methane derivatives in synthesizing complex organic structures with high stereoselectivity (Bhosale et al., 2022).

Polymer Science

In polymer science, the development of new materials benefits from the use of sulfonated compounds. For example, the synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a new sulfonated side-chain grafting unit, leveraging sulfonated 4-fluorobenzophenone. This innovation in copolymerization techniques contributes to the advancement of fuel cell technology by providing materials with high proton conductivity, showcasing the application of such chemical structures in energy conversion devices (Kim et al., 2008).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c1-25-19-3-2-12-22(13-19)18-10-8-17(9-11-18)21-26(23,24)14-15-4-6-16(20)7-5-15/h4-11,19,21H,2-3,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFMBRLROUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)

![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)

![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)